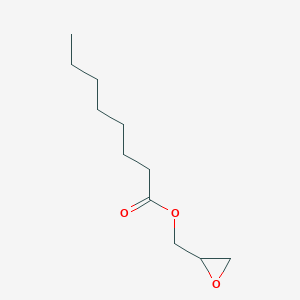

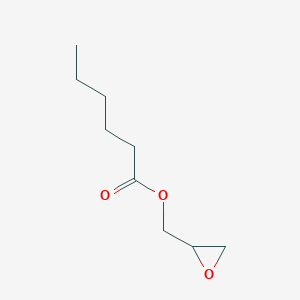

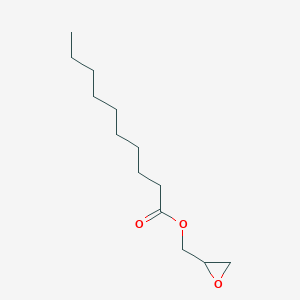

(Oxiran-2-yl)methyl decanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Oxiran-2-yl)methyl decanoate is a chemical compound that belongs to the class of epoxides. It is an important intermediate in the synthesis of various organic compounds. The compound can be synthesized using different methods, and it has been studied for its scientific research applications.

科学的研究の応用

Synthesis of Chiral Epoxides

Chiral epoxides like (Oxiran-2-yl)methyl decanoate are valuable intermediates in organic synthesis. They can be synthesized from renewable resources such as levoglucosenone, obtained from the flash pyrolysis of acidified cellulose . These chiral epoxides are used for synthesizing high-value compounds like (S)-dairy lactone, which has applications in flavor and fragrance industries .

Green Chemistry and Sustainable Synthesis

(Oxiran-2-yl)methyl decanoate plays a role in green chemistry approaches, where it’s used in the synthesis of bio-based epoxy monomers derived from furan precursors . These eco-respectful synthetic routes aim to reduce the use of toxic reagents and promote sustainable chemistry practices .

Coatings Technology

In coatings technology, derivatives of (Oxiran-2-yl)methyl decanoate, such as tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate, have been synthesized as curing agents for polyester powder coatings . These agents help in transforming the linear structure of resin into a three-dimensional network, enhancing the performance of the coatings .

Medicinal Chemistry

The compound’s derivatives are also explored in medicinal chemistry. Oxetanes, which can be synthesized from epoxides like (Oxiran-2-yl)methyl decanoate, have shown promise in drug discovery and development due to their unique structural properties .

Self-Curable Polymers

(Oxiran-2-yl)methyl decanoate is used in the synthesis of self-curable polymers. These polymers have applications in various fields, including adhesives and sealants, where they improve performance through enhanced curing mechanisms .

Catalysis and Reaction Kinetics

The compound is involved in studies related to catalysis and reaction kinetics. Its role as an intermediate in various catalytic processes helps in understanding and developing new synthetic pathways for industrial applications .

特性

IUPAC Name |

oxiran-2-ylmethyl decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBIESPTFIVNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564506 |

Source

|

| Record name | (Oxiran-2-yl)methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Oxiran-2-yl)methyl decanoate | |

CAS RN |

26411-50-7 |

Source

|

| Record name | (Oxiran-2-yl)methyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。